2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound that features a pyrrole ring, a furan ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and furan intermediates, followed by the formation of the oxadiazole ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol: This compound shares the pyrrole ring but lacks the furan and oxadiazole rings.
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: This compound has a thiophene ring instead of a furan ring.
Pyrromethene 546: This compound contains a similar pyrrole structure but with different substituents.
Uniqueness
The uniqueness of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide lies in its combination of the pyrrole, furan, and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C15H16N4O3 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
InChI |
InChI=1S/C15H16N4O3/c1-10-5-6-11(2)19(10)9-13(20)16-8-14-17-15(18-22-14)12-4-3-7-21-12/h3-7H,8-9H2,1-2H3,(H,16,20) |
InChI Key |
OUUULDLTCLJFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NCC2=NC(=NO2)C3=CC=CO3)C |
Origin of Product |
United States |
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